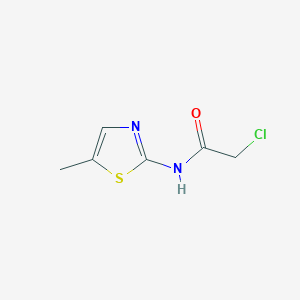![molecular formula C26H30N4O4S B2409074 3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894023-26-8](/img/structure/B2409074.png)
3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecule’s structure is likely planar due to the presence of the benzene ring. The ethoxy groups could provide some steric hindrance, affecting the molecule’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis, and the thiazole and triazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar amide group and the nonpolar benzene ring. Its melting and boiling points would depend on the strength of the intermolecular forces.Wissenschaftliche Forschungsanwendungen
Herbicides and Polymer Photostabilizers
1,3,5-Triazines, including the compound , have been widely studied for their applications in herbicides and polymer photostabilizers . These compounds exhibit favorable properties for controlling weed growth and enhancing the stability of polymers against UV radiation. Researchers have explored their use in agricultural and industrial contexts due to their chemical stability and effectiveness.
Antitumor Properties
Several 1,3,5-triazines have demonstrated antitumor activity. For instance:
- Hexamethylmelamine (HMM) (1) and 2-amino-4-morpholino-s-triazine (2) are clinically used to treat lung, breast, and ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) (3) is a hydroxylated metabolite of HMM and plays a crucial role in cancer treatment .
- General structure 4 exhibits aromatase inhibitory activity .
- General structure 5 shows antitumor activity in human cancer and murine leukemia cell lines .
Siderophore-Mediated Drug
The 1,3,5-triazine 6 has potential use as a siderophore, which is a microbial iron shelter. Siderophores play a critical role in iron acquisition by microorganisms .
Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonists
- General structure 7 exhibits potent CRF1 receptor antagonist activity .
- Compound 9 is also a potent CRF1 receptor antagonist .
Leukotriene C4 (LTC4) Antagonists
- Compounds of type 8 show potent activity against LTC4, which has a protective effect on HCl.ethanol-induced gastric lesions .
Trypanosoma brucei Inhibition
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c1-5-32-21-14-19(15-22(33-6-2)23(21)34-7-3)25(31)27-12-11-20-16-35-26-28-24(29-30(20)26)18-10-8-9-17(4)13-18/h8-10,13-16H,5-7,11-12H2,1-4H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDBTLJFFLNWDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

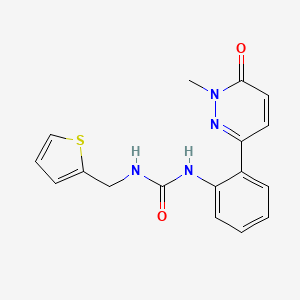
![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)
![N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2408998.png)
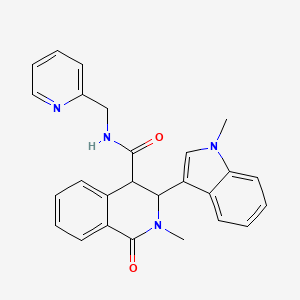
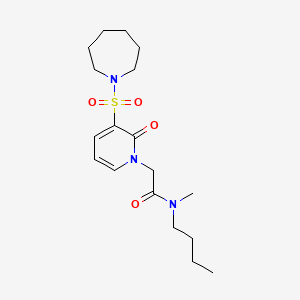
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)
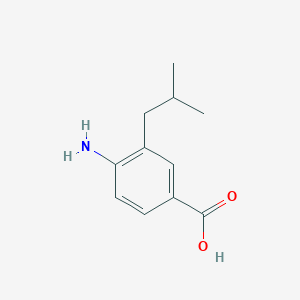
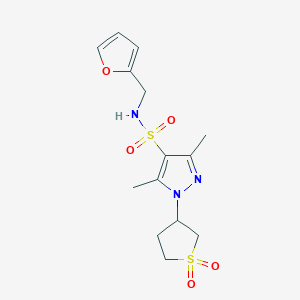


![2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2409010.png)
